molecular formula C11H15BrO2 B13702597 5-Bromo-4-(tert-butyl)-2-methoxyphenol

5-Bromo-4-(tert-butyl)-2-methoxyphenol

Cat. No.: B13702597
M. Wt: 259.14 g/mol
InChI Key: IRIIUIAEBNLBRV-UHFFFAOYSA-N
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Description

5-Bromo-4-(tert-butyl)-2-methoxyphenol is a phenolic compound characterized by a bromine atom at position 5, a bulky tert-butyl group at position 4, and a methoxy group at position 2. This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity due to the tert-butyl group and moderate polarity from the methoxy and hydroxyl groups.

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

5-bromo-4-tert-butyl-2-methoxyphenol

InChI

InChI=1S/C11H15BrO2/c1-11(2,3)7-5-10(14-4)9(13)6-8(7)12/h5-6,13H,1-4H3

InChI Key

IRIIUIAEBNLBRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1Br)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(tert-butyl)-2-methoxyphenol typically involves the bromination of 4-(tert-butyl)-2-methoxyphenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods: Industrial production of 5-Bromo-4-(tert-butyl)-2-methoxyphenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(tert-butyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or Grignard reagents (RMgX).

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Dehalogenated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-4-(tert-butyl)-2-methoxyphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions, such as Suzuki-Miyaura coupling .

Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It is also used in the synthesis of bioactive molecules that have potential therapeutic applications .

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities. It is used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, 5-Bromo-4-(tert-butyl)-2-methoxyphenol is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 5-Bromo-4-(tert-butyl)-2-methoxyphenol involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular functions. It is believed to interact with proteins involved in signal transduction pathways, affecting processes such as gene expression, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Key Functional Differences Potential Applications References
5-Bromo-4-(tert-butyl)-2-methoxyphenol Br (5), tert-butyl (4), OMe (2) High lipophilicity, steric hindrance Organic synthesis, antimicrobials
2-Bromo-4-(tert-butyl)-6-methoxyphenol Br (2), tert-butyl (4), OMe (6) Positional isomer of target compound Likely similar to target compound
4-Bromo-5-(chloromethyl)-2-methoxyphenol Br (4), Cl-CH2 (5), OMe (2) Chloromethyl group enhances reactivity Precursor for nucleophilic substitution
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid Br (2), COOH-CH2 (4), OMe (5) Carboxylic acid increases polarity Biochemical studies, enzyme inhibition
5-Bromo-4-(hydroxymethyl)-2-methoxyphenol Br (5), HO-CH2 (4), OMe (2) Hydroxymethyl enhances hydrophilicity Potential antimicrobial agent

Physicochemical Properties

  • Lipophilicity: The tert-butyl group in 5-Bromo-4-(tert-butyl)-2-methoxyphenol significantly increases its logP value compared to analogs with polar substituents (e.g., hydroxymethyl or carboxylic acid groups). This makes it more suitable for applications requiring lipid membrane penetration .
  • Reactivity: The chloromethyl group in 4-Bromo-5-(chloromethyl)-2-methoxyphenol allows for facile alkylation or cross-coupling reactions, unlike the inert tert-butyl group in the target compound .
  • Acidity: The carboxylic acid in 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid (pKa ~2-3) renders it more acidic than phenolic analogs (pKa ~10 for phenol derivatives), influencing its solubility and interaction with biological targets .

Research Findings and Data

Microbial Interactions

  • Correlation with Volatile Compounds: 2-Methoxyphenol derivatives (e.g., 2-methoxyphenol in ) show strong correlations (|ρ|>0.7) with microbial species like P. membranifaciens and C. boidinii. The tert-butyl analog’s bulkiness may weaken these interactions, reducing its ecological impact compared to smaller substituents .
  • Detoxification Roles: Non-chlorinated phenolics like 2-methoxyphenol are intermediates in lignin degradation. The tert-butyl group’s resistance to oxidation might render 5-Bromo-4-(tert-butyl)-2-methoxyphenol a persistent pollutant in certain environments .

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